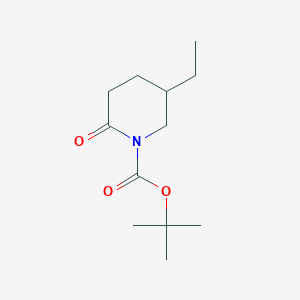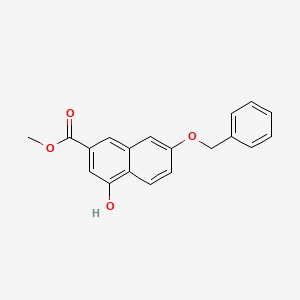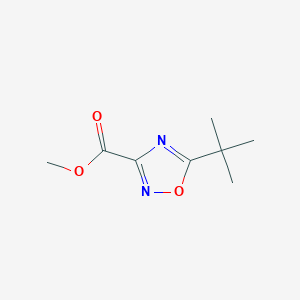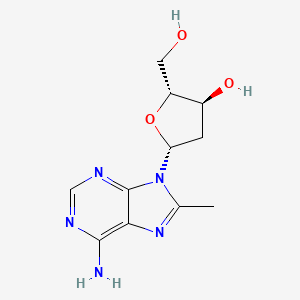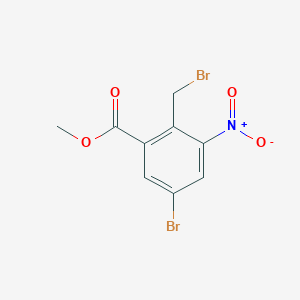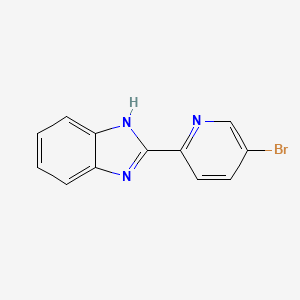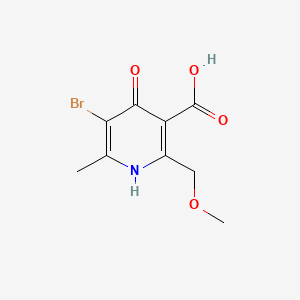
5-Bromo-4-hydroxy-2-(methoxymethyl)-6-methylnicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-hydroxy-2-(methoxymethyl)-6-methylnicotinic acid is a chemical compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a bromine atom, a hydroxyl group, a methoxymethyl group, and a methyl group attached to the nicotinic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-hydroxy-2-(methoxymethyl)-6-methylnicotinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable nicotinic acid derivative, followed by the introduction of the hydroxyl and methoxymethyl groups through specific reaction conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper(I) bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and subsequent functional group modifications. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-hydroxy-2-(methoxymethyl)-6-methylnicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like sodium azide or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Formation of 5-Bromo-4-oxo-2-(methoxymethyl)-6-methylnicotinic acid.
Reduction: Formation of 4-hydroxy-2-(methoxymethyl)-6-methylnicotinic acid.
Substitution: Formation of 5-amino-4-hydroxy-2-(methoxymethyl)-6-methylnicotinic acid or 5-alkyl-4-hydroxy-2-(methoxymethyl)-6-methylnicotinic acid.
Applications De Recherche Scientifique
5-Bromo-4-hydroxy-2-(methoxymethyl)-6-methylnicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-hydroxy-2-(methoxymethyl)-6-methylnicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The methoxymethyl and methyl groups contribute to the compound’s overall stability and solubility, enhancing its efficacy in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-4-hydroxy-2-methoxymethylbenzoic acid
- 5-Bromo-2-hydroxy-4-methoxybenzoic acid
- Methyl 5-bromo-4-hydroxy-2-methoxybenzoate
Uniqueness
Compared to similar compounds, 5-Bromo-4-hydroxy-2-(methoxymethyl)-6-methylnicotinic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nicotinic acid core further differentiates it from other benzoic acid derivatives, providing additional versatility in its applications.
Propriétés
Formule moléculaire |
C9H10BrNO4 |
|---|---|
Poids moléculaire |
276.08 g/mol |
Nom IUPAC |
5-bromo-2-(methoxymethyl)-6-methyl-4-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10BrNO4/c1-4-7(10)8(12)6(9(13)14)5(11-4)3-15-2/h3H2,1-2H3,(H,11,12)(H,13,14) |
Clé InChI |
REASLNHNUMYACP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C(=C(N1)COC)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


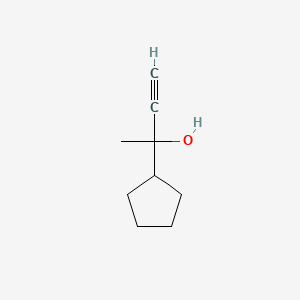
![6-Amino-7-chlorobenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B13929822.png)
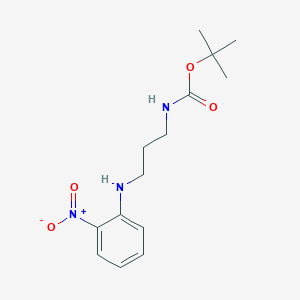



![1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethan-1-ol](/img/structure/B13929864.png)
